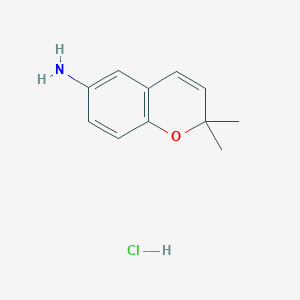
2,2-dimethyl-2H-chromen-6-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2H-chromen-6-amine hydrochloride is a chemical compound with a molecular formula of C11H14ClNO It is a derivative of chromene, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2H-chromen-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylchromene with amine derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
2,2-Dimethyl-2H-chromen-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
2,2-Dimethyl-2H-chromen-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用機序
The mechanism of action of 2,2-dimethyl-2H-chromen-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
類似化合物との比較
2,2-Dimethyl-2H-chromen-6-amine hydrochloride can be compared with other chromene derivatives:
2,2-Dimethylchromene: Similar in structure but lacks the amine group, resulting in different chemical and biological properties.
2,3-Dimethyl-2H-indazol-6-amine hydrochloride: Another derivative with distinct structural features and applications.
2,2-Dimethyl-2H-chromene derivatives: These compounds share the chromene core but differ in substituents, leading to varied activities and uses.
The uniqueness of this compound lies in its specific amine substitution, which imparts unique chemical reactivity and biological activity.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
2,2-dimethylchromen-6-amine;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11;/h3-7H,12H2,1-2H3;1H |
InChIキー |
NJMWRNKCVLFWEL-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
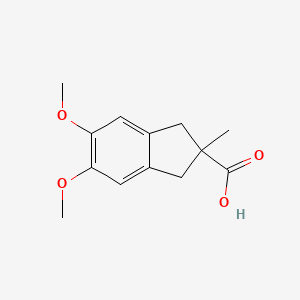
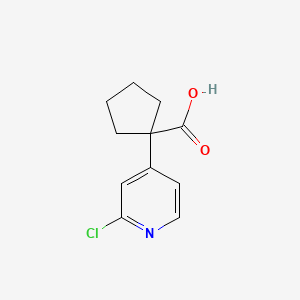

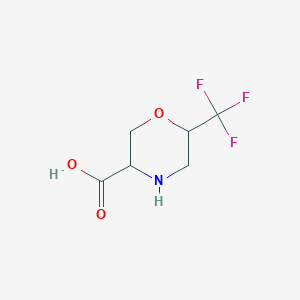
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
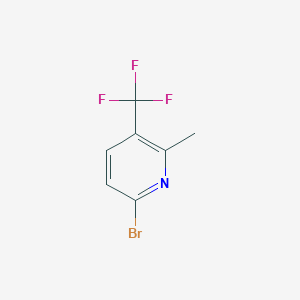
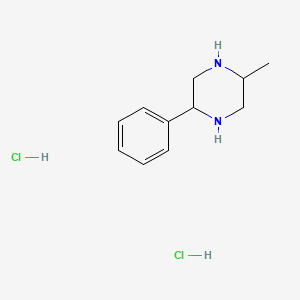

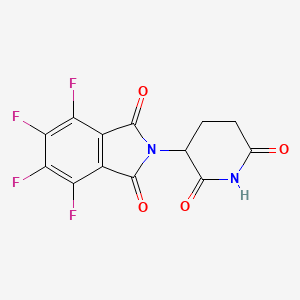
![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
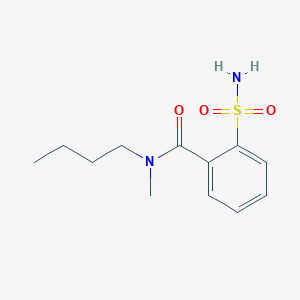
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)

